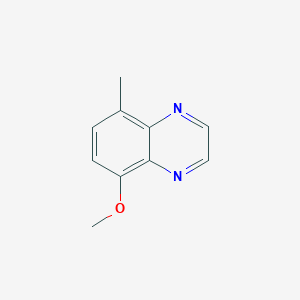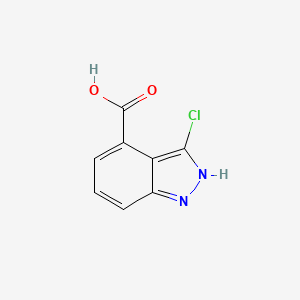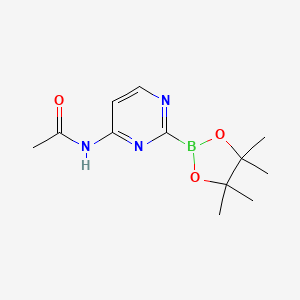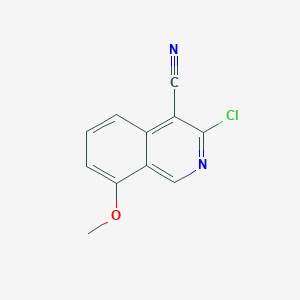
3-Chloro-8-methoxyisoquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-8-methoxyisoquinoline-4-carbonitrile: is an organic compound with the molecular formula C₁₁H₇ClN₂O and a molecular weight of 218.64 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and features a chloro, methoxy, and carbonitrile group attached to the isoquinoline ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methoxyisoquinoline-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of reagents such as phosphorus oxychloride (POCl₃) for chlorination and sodium cyanide (NaCN) for the cyano group introduction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro group in 3-Chloro-8-methoxyisoquinoline-4-carbonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms within the isoquinoline ring.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Oxidation Products: Oxidized forms of the isoquinoline ring, potentially forming quinoline derivatives.
Reduction Products: Reduced forms of the isoquinoline ring, potentially forming tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-8-methoxyisoquinoline-4-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the design and synthesis of new drugs targeting specific biological pathways or receptors .
Industry: The compound can be utilized in the development of specialty chemicals and materials. Its unique structure allows for modifications that can lead to the creation of new materials with desirable properties .
Mécanisme D'action
The mechanism of action of 3-Chloro-8-methoxyisoquinoline-4-carbonitrile is not well-documented. as a derivative of isoquinoline, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro, methoxy, and cyano groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
3-Chloro-8-methoxyisoquinoline: Lacks the cyano group at the 4-position.
8-Methoxyisoquinoline-4-carbonitrile: Lacks the chloro group at the 3-position.
3-Chloroisoquinoline-4-carbonitrile: Lacks the methoxy group at the 8-position.
Uniqueness: 3-Chloro-8-methoxyisoquinoline-4-carbonitrile is unique due to the presence of all three functional groups (chloro, methoxy, and cyano) on the isoquinoline ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H7ClN2O |
|---|---|
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
3-chloro-8-methoxyisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-15-10-4-2-3-7-8(5-13)11(12)14-6-9(7)10/h2-4,6H,1H3 |
Clé InChI |
PWRDGLNWQORYAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C(C(=NC=C21)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


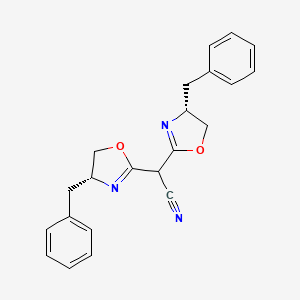

![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)

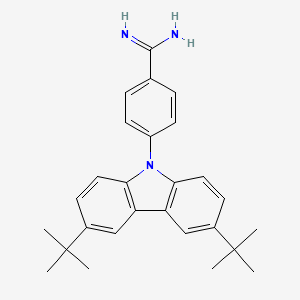
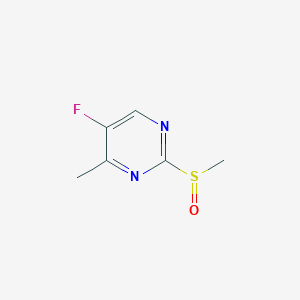
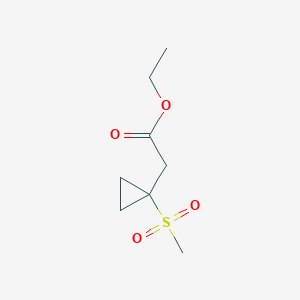
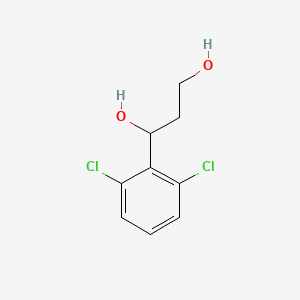
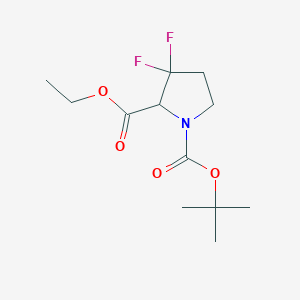
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)
